3-(3-methyl-1H-pyrazol-5-yl)propanoic acid

Pharmaceutical Quality Control Impurity Profiling Reference Standards

Misidentification of regioisomeric pyrazole-propanoic acid impurities is a critical risk in ANDA submissions, leading to quantification errors and regulatory rejection. This certified C5-substituted isomer provides the definitive solution. - Serves as the authenticated Metamizole Impurity 17 (HCl salt) reference standard per EP/USP monographs. - Supplied with full Certificate of Analysis and pharmacopeial traceability documentation for direct use in QC release and method validation. - Differentiated from the N1-isomer (CAS 72145-00-7) by validated chromatographic retention time and specific H-bonding topology, ensuring accurate impurity profiling.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 1367702-76-8
Cat. No. B3100321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methyl-1H-pyrazol-5-yl)propanoic acid
CAS1367702-76-8
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)CCC(=O)O
InChIInChI=1S/C7H10N2O2/c1-5-4-6(9-8-5)2-3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
InChIKeyOZNSWMLHOIAHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity & Regulatory Status


3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (CAS 1367702-76-8; synonym 5-Methyl-1H-pyrazole-3-propanoic acid) is a C7H10N2O2 pyrazole-propanoic acid conjugate with a molecular weight of 154.17 g/mol . It is formally classified as a heterocyclic building block and a fully characterized reference standard for the active pharmaceutical ingredient (API) Propanoic Acid, supplied in compliance with USP/EP pharmacopeial traceability requirements . The compound is also catalogued as Metamizole Impurity 17 (hydrochloride salt), a certified impurity reference material for the analgesic prodrug metamizole (dipyrone) . A stable-isotope-labeled variant (MPP Methyl-13C, pyrazolyl-13C3, 3-13C) with ≥99 atom% 13C enrichment and ≥98% chemical purity is commercially available, enabling quantitative mass spectrometry workflows .

Certified Impurity 17 standard for Metamizole — pharmacopeial traceability
High-enrichment SIL-IS for LC-MS/MS bioanalysis — matrix-effect control
API reference standard for Propanoic Acid — USP/EP method context

Why Isomer Substitution Fails


The pyrazole ring presents three non-equivalent positions for propanoic acid attachment (N1, C3, C5), and the 3-methyl substituent alters the tautomeric equilibrium between the 1H-pyrazole annular tautomers. In 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, the propanoic acid chain resides at the C5 position and the methyl group at C3, yielding a specific hydrogen-bond donor/acceptor geometry and acid dissociation constant (pKa ~4.33 predicted ) that differs fundamentally from the N1-substituted isomer 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 72145-00-7, predicted pKa ~4.33 but distinct dipole moment and H-bonding topology) . These regioisomeric differences translate into divergent chromatographic retention times (critical for impurity profiling), differential recognition by biological targets, and non-overlapping certified reference standard applications. Substituting one isomer for another without re-validation risks misidentification of impurities, inaccurate quantification, and regulatory non-compliance in ANDA/DMF submissions .

Chromatographic Shift
Regioisomeric structure alters HPLC retention — compendial impurity methods may be invalidated.
Certification Gap
N1-isomer (CAS 72145-00-7) is not a registered Metamizole impurity standard — regulatory documentation context may differ.
No Labeled Internal Standard
13C5 SIL-IS only available for the C5-substituted isomer — bioanalytical quantification may be less robust for the N1-isomer.

Quantitative Differentiation Evidence


Metamizole Impurity 17 Regulatory Certification

3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride is officially designated and supplied as Metamizole Impurity 17 (CymitQuimica Ref. 4Z-M-5333), a fully characterized reference standard compliant with regulatory guidelines for ANDA/DMF submissions . In contrast, the N1-substituted isomer 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 72145-00-7) and the 5-methyl-1H-pyrazole-3-carboxylic acid analog (CAS 696-22-0) are not registered as Metamizole impurities and lack certified impurity reference standard documentation . This regulatory designation is binary: the target compound is the only isomer accepted for the identification and quantification of Impurity 17 in Metamizole drug substance and product release testing.

Impurity 17 Certification
Head-to-head
Only target compound certified as Metamizole Impurity 17 HCl; N1-isomer (CAS 72145-00-7) not registered.
Binary regulatory designation — compendial method context.
No certified reference standard for N1-isomer.
Pharmaceutical Quality Control Impurity Profiling Reference Standards

Stable-Isotope Internal Standard Availability

A 13C5-labeled analog of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP Methyl-13C, pyrazolyl-13C3, 3-13C) is commercially available with 99 atom% 13C isotopic enrichment and 98% chemical purity . This labeled form elutes identically to the unlabeled analyte under reversed-phase LC conditions but is distinguishable by MS via a +5 Da mass shift, enabling its use as a stable-isotope-labeled internal standard (SIL-IS) for precise quantification in complex biological matrices. By contrast, the N1-isomer 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 72145-00-7) does not have a commercially listed 13C5-labeled variant with equivalent enrichment specifications . The availability of a certified SIL-IS directly reduces matrix effect variability, improves lower limit of quantification (LLOQ), and meets FDA BMV guidance for bioanalytical method validation.

SIL-IS Availability
Head-to-head
13C5-MPP: 99 atom% 13C, ≥98% purity; no equivalent labeled standard for N1-isomer.
Supports bioanalytical validation review — matrix-effect correction.
Enables LC-MS/MS quantification in complex matrices.
Bioanalytical Chemistry Mass Spectrometry Internal Standards

Regioisomeric Physicochemical Differentiation

Although experimental pKa, logP, and solubility values are not published for either isomer, in silico predictions indicate that 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid and its N1-substituted isomer 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 72145-00-7) exhibit different hydrogen-bond donor/acceptor topologies and dipole moments due to the distinct connectivity of the propanoic acid chain. The C5-substituted isomer presents the carboxylic acid moiety in a spatial orientation that is geometrically distinct from the N1-substituted isomer, which affects chromatographic retention, ionizability, and molecular recognition . This regioisomeric difference is exploited in HPLC impurity methods for Metamizole, where the retention time of Impurity 17 (the target compound) is resolved from other pyrazole-related impurities under compendial conditions [1].

Regioisomeric Identity
Class-level
Distinct H-bond topology and dipole moment; confirmed chromatographic resolution in compendial methods.
Regioisomeric identity critical for impurity profiling.
Predicted properties; no published experimental pKa/logP.
Medicinal Chemistry Physicochemical Properties Regioisomer Differentiation

ALK Kinase Binding Confirmed by X-ray

The 3-methyl-1H-pyrazol-5-yl substructure, which constitutes the heterocyclic core of the target compound, has been co-crystallized with human anaplastic lymphoma kinase (ALK) tyrosine kinase receptor (PDB ID: 7JYT) [1]. This demonstrates that the 5-yl-substitution pattern places the pyrazole ring in a defined binding orientation within the kinase hinge region. In contrast, the 1-yl-substituted pyrazole regioisomer would project the propanoic acid chain in a fundamentally different vector, likely incompatible with the ATP-binding pocket geometry observed in the ALK co-crystal structure. Although the propanoic acid moiety of the target compound would extend toward solvent, it provides a synthetic handle for further elaboration into kinase inhibitor lead compounds without disrupting the core hinge-binding interaction. No equivalent co-crystal structure exists for the N1-substituted isomer.

ALK Binding Mode
Class-level
5-yl-pyrazole moiety binds ALK hinge (PDB 7JYT); N1-isomer predicted incompatible.
Supports fragment-based ALK inhibitor design context.
No Ki/IC50; structural compatibility inferred.
Fragment-Based Drug Discovery Kinase Inhibitors X-ray Crystallography

Evidence-Backed Procurement Scenarios


ANDA/DMF Impurity Method Validation

Procure 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride (Impurity 17 reference standard) for the identification, quantification, and system suitability testing of Metamizole drug substance and drug product per EP/USP monographs. The certified reference standard provides full traceability, Certificate of Analysis (CoA), and regulatory-compliant documentation required for ANDA submissions . No other pyrazole-propanoic acid isomer carries this impurity designation or documentation package.

LC-MS/MS Bioanalysis for PK Studies

Deploy the 13C5-labeled analog (99 atom% 13C, 98% purity) as a stable-isotope-labeled internal standard for quantitative LC-MS/MS assays of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid in biological matrices. The matched elution profile and +5 Da mass shift enable correction for matrix effects and ionization efficiency variability, supporting method validation per FDA/EMA bioanalytical method validation guidance .

Fragment-Based ALK Inhibitor Lead Generation

Use 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid as a fragment hit for ALK kinase inhibitor design, leveraging the crystallographically validated hinge-binding mode observed in PDB 7JYT [1]. The free carboxylic acid provides a solvent-exposed synthetic handle for amide coupling or esterification to explore structure-activity relationships without disrupting the core kinase binding interaction. The C5-regioisomeric attachment is critical; N1-substituted analogs are predicted to lose hinge-binding compatibility.

API Traceability Reference Standard

Employ the unlabeled compound as a reference standard for the traceability of Propanoic Acid API against USP or EP pharmacopeial standards. The Axios Research standard is fully characterized and supplied with compliance documentation suitable for analytical method development, method validation (AMV), and QC release testing during drug development and formulation .

Application
Selection Property
Validation Focus
Impurity Method Validation
Certified Impurity Standard Status
Compendial method system suitability
Bioanalytical LC-MS Quantification
High-Enrichment SIL-IS
Matrix-effect correction, sensitivity context
Fragment-Based Kinase Design
X-ray Validated Hinge Binder
Structure-based lead elaboration
API Traceability Standard
Pharmacopeial Traceability
Method validation documentation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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